2-(Pyridin-3-ylmethyl)piperazine hydrochloride
Description
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10;/h1-3,7,10,12-13H,4-6,8H2;1H |
InChI Key |
XARINCQKSJBCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CN=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Piperazine Alkylation
A widely adopted method involves the use of N-Boc-piperazine as a starting material to ensure regioselective alkylation. In this approach, N-Boc-piperazine* undergoes condensation with 3-(chloromethyl)pyridine under alkaline conditions. For instance, a protocol adapted from the synthesis of 1-(2-pyrimidine)piperazine hydrochloride employs sodium carbonate (Na₂CO₃) as the base in aqueous media. The reaction proceeds at 25°C for 3 hours, yielding 2-(pyridin-3-ylmethyl)-4-Boc-piperazine with a reported yield of 93.1%. Subsequent acidic hydrolysis using hydrochloric acid (2 M HCl) removes the Boc protecting group, affording the final hydrochloride salt.
Key Parameters:
Direct Alkylation of Piperazine
An alternative route bypasses protection-deprotection steps by using excess piperazine to minimize di-alkylation. This method, inspired by the synthesis of trans-N-(4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl)carbamide, involves reacting piperazine with 3-(chloromethyl)pyridine in dichloromethane (DCM) and triethylamine (TEA). After aqueous work-up, the free base is acidified with HCl to precipitate the hydrochloride salt. While this approach reduces synthetic steps, it requires meticulous stoichiometric control to suppress bis-alkylation byproducts.
Optimization Challenges:
-
Byproduct Formation: Di-alkylated piperazine derivatives may constitute up to 15% of the product mixture without excess piperazine.
-
Purification: Column chromatography or recrystallization is essential to achieve >95% purity.
Advanced Methodologies
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A study on thieno[2,3-d]pyrimidine derivatives demonstrated that microwave heating at 200°C in N-methyl-2-pyrrolidone (NMP) reduces reaction times from hours to minutes. Applying this to 2-(pyridin-3-ylmethyl)piperazine hydrochloride synthesis could enhance efficiency, particularly during the alkylation step.
Advantages:
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction outcomes. For example:
-
Aqueous Na₂CO₃: Provides a polar protic environment favorable for SN2 alkylation.
-
Toluene/DCM Mix: Enhances solubility of hydrophobic intermediates in non-polar media.
-
Triethylamine (TEA): Neutralizes HCl generated in situ, driving the reaction forward.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis of intermediates, such as 2-(pyridin-3-ylmethyl)-4-Boc-piperazine , reveals distinct signals:
High-Performance Liquid Chromatography (HPLC)
Purity assessments using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirm >99% purity for the final product.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Antitubercular Activity
Recent studies have focused on the design and synthesis of compounds similar to 2-(Pyridin-3-ylmethyl)piperazine hydrochloride for their antitubercular properties. A series of novel substituted derivatives have been synthesized and evaluated against Mycobacterium tuberculosis. Among these, some compounds exhibited significant inhibitory activity, suggesting that piperazine derivatives can serve as potential leads in tuberculosis treatment development .
Neurological Disorders
The compound has also been investigated for its role as a modulator of the α7 nicotinic acetylcholine receptor. Research indicates that derivatives based on the piperazine scaffold can significantly inhibit cellular infiltration in models of allergic lung inflammation, showcasing their potential in treating conditions like asthma and other inflammatory diseases .
Inhibition of Enzymes
The compound has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In particular, related compounds demonstrated potent inhibition of MAO-B, which is significant for developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Cytotoxicity Studies
A series of piperazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds derived from 2-(Pyridin-3-ylmethyl)piperazine hydrochloride were tested against colon cancer (HT-29) and lung cancer (A549) cell lines using the MTT assay. Results indicated varying degrees of cytotoxicity, with some derivatives showing selective action against cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of piperazine derivatives. The following table summarizes key findings related to substituents on the piperazine ring:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
Case Study: Antitubercular Agents
A study published in 2020 synthesized a range of piperazine derivatives to evaluate their antitubercular activity against Mycobacterium tuberculosis H37Ra. Five promising compounds were identified with significant inhibitory effects, indicating that modifications to the piperazine structure can enhance antitubercular efficacy .
Case Study: Neurological Modulators
Another research effort focused on developing 2-((pyridin-3-yloxy)methyl)piperazines as modulators for α7 nicotinic acetylcholine receptors. These compounds showed favorable safety profiles and good oral bioavailability in animal models, highlighting their potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors, such as histamine H3 receptors and sigma-1 receptors, modulating their activity and leading to various physiological effects. The compound’s ability to interact with these receptors makes it a potential candidate for the development of drugs targeting neurological and pain-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Modifications and Physicochemical Properties
Piperazine derivatives are often modified at the nitrogen atoms or via side-chain substitutions to tune their biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Pyridine vs.
- Aromatic vs. Heterocyclic Substituents : Sulfur-containing analogs (e.g., K-604) exhibit distinct biochemical pathways, such as ACAT-1 inhibition, whereas fluorinated aryl groups (e.g., GBR12909) improve CNS targeting .
- Solubility : Hydrochloride salts universally enhance aqueous solubility, as demonstrated by NMR studies showing deshielded protons in piperazine HCl derivatives .
Neuropharmacological Effects
- Sigma Receptor Modulation : BD1063 and related dichlorophenyl derivatives exhibit high sigma-1 receptor antagonism, contrasting with the dopaminergic activity of GBR12909 .
- Antidepressant Activity: HBK-12 and other xanthone-piperazine hybrids demonstrate serotonin/norepinephrine reuptake inhibition, differing from the target compound’s uncharacterized neuroactivity .
- Dopamine Regulation : Compounds like those in act as dopamine autoreceptor agonists and postsynaptic antagonists, suggesting structural flexibility for dual receptor targeting .
Antimicrobial and Metabolic Effects
- Antibacterial Activity : Piperazine Mannich bases () show moderate activity against Gram-positive bacteria, influenced by substituent polarity .
Biological Activity
2-(Pyridin-3-ylmethyl)piperazine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds with similar piperazine scaffolds can modulate nAChR activity, potentially influencing neuroinflammatory responses and synaptic plasticity .
Antimicrobial Properties
Recent investigations have highlighted the compound's antibacterial and antifungal activities. In vitro studies demonstrated that it exhibits significant inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Pseudomonas aeruginosa | 0.025 |
These results indicate that 2-(Pyridin-3-ylmethyl)piperazine hydrochloride possesses promising antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective effects of piperazine derivatives, including 2-(Pyridin-3-ylmethyl)piperazine hydrochloride, in models of neurodegenerative diseases. The compound was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .
- Anti-inflammatory Activity : Research indicated that this compound could modulate inflammatory pathways by acting as an antagonist at nAChRs, leading to reduced cytokine production in murine models of allergic lung inflammation .
- Anticancer Potential : Preliminary studies have suggested that 2-(Pyridin-3-ylmethyl)piperazine hydrochloride may inhibit cancer cell proliferation through modulation of cell cycle regulators and induction of apoptosis pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride, a comparison with similar compounds is presented in Table 2.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 1-(Pyridin-3-yl) piperazine | Moderate anti-inflammatory | Selective nAChR modulator |
| 4-(Pyridin-3-yl) piperidine | Antimicrobial | Stronger activity against Gram-positive bacteria |
| 2-(Pyridin-4-yl)methylpiperazine | Anticancer | Induces apoptosis in specific cancer lines |
Q & A
Q. Methodological Focus
- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities (>98% purity threshold).
- Thermogravimetric Analysis (TGA) : Assess thermal stability; hydrochloride salts often decompose above 200°C.
- Forced Degradation Studies : Expose to UV light, humidity, and acidic/basic conditions to identify degradation products via LC-MS .
How can researchers evaluate its potential as a dopamine receptor ligand using in vitro assays?
Advanced Research Question
- Radioligand Binding Assays : Compete with [³H]spiperone at D2 receptors in striatal membrane preparations.
- Functional cAMP Assays : Measure inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing D2 receptors.
- Selectivity Profiling : Test against 5-HT, adrenergic, and sigma receptors to rule off-target effects.
Key Reference : Piperazine derivatives often show affinity for D2 receptors; structural analogs with trifluoromethyl groups enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
